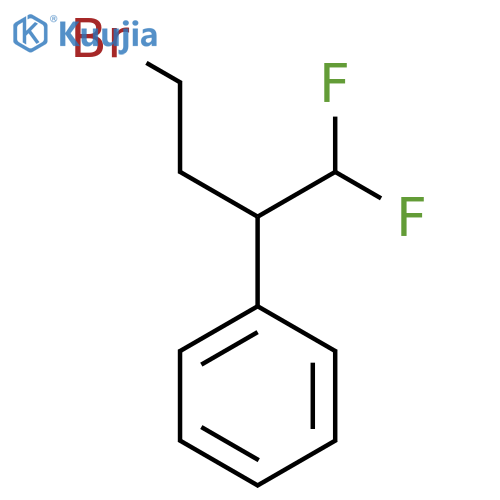

Cas no 2287312-66-5 ((4-bromo-1,1-difluorobutan-2-yl)benzene)

(4-bromo-1,1-difluorobutan-2-yl)benzene 化学的及び物理的性質

名前と識別子

-

- (4-bromo-1,1-difluorobutan-2-yl)benzene

- AKOS040803239

- EN300-1704227

- 2287312-66-5

-

- インチ: 1S/C10H11BrF2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

- InChIKey: YEEWWONQXGMFNP-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C(F)F)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 248.00122g/mol

- どういたいしつりょう: 248.00122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 0Ų

(4-bromo-1,1-difluorobutan-2-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1704227-1.0g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 1g |

$971.0 | 2023-05-26 | |

| Enamine | EN300-1704227-10.0g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 10g |

$4176.0 | 2023-05-26 | |

| Enamine | EN300-1704227-0.1g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 0.1g |

$337.0 | 2023-09-20 | |

| Enamine | EN300-1704227-2.5g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 2.5g |

$1903.0 | 2023-09-20 | |

| 1PlusChem | 1P028DIW-100mg |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 100mg |

$479.00 | 2024-05-24 | |

| Aaron | AR028DR8-5g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 5g |

$3897.00 | 2023-12-15 | |

| Enamine | EN300-1704227-5g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 5g |

$2816.0 | 2023-09-20 | |

| 1PlusChem | 1P028DIW-2.5g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 2.5g |

$2414.00 | 2024-05-24 | |

| 1PlusChem | 1P028DIW-5g |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 5g |

$3543.00 | 2024-05-24 | |

| Aaron | AR028DR8-100mg |

(4-bromo-1,1-difluorobutan-2-yl)benzene |

2287312-66-5 | 95% | 100mg |

$489.00 | 2025-02-16 |

(4-bromo-1,1-difluorobutan-2-yl)benzene 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

(4-bromo-1,1-difluorobutan-2-yl)benzeneに関する追加情報

Recent Advances in the Application of (4-bromo-1,1-difluorobutan-2-yl)benzene (CAS: 2287312-66-5) in Chemical Biology and Pharmaceutical Research

The compound (4-bromo-1,1-difluorobutan-2-yl)benzene (CAS: 2287312-66-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies highlight its role as a versatile intermediate in the development of novel bioactive molecules, particularly in the context of fluorinated compounds, which are increasingly important in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (4-bromo-1,1-difluorobutan-2-yl)benzene via a palladium-catalyzed cross-coupling reaction, achieving high yields and excellent purity. The researchers emphasized the compound's stability under physiological conditions, making it a promising candidate for further derivatization. The presence of both bromine and difluoromethylene groups in the molecule provides multiple sites for chemical modification, enabling the creation of diverse libraries of derivatives for biological screening.

In terms of biological activity, preliminary in vitro studies have shown that derivatives of (4-bromo-1,1-difluorobutan-2-yl)benzene exhibit moderate inhibitory effects against several kinase targets implicated in cancer progression. Specifically, a series of compounds derived from this scaffold demonstrated IC50 values in the low micromolar range against EGFR and VEGFR-2, suggesting potential applications in oncology drug development. The difluoromethylene group is believed to enhance membrane permeability and metabolic stability, addressing common challenges in small-molecule drug design.

Recent computational studies have provided insights into the molecular interactions of (4-bromo-1,1-difluorobutan-2-yl)benzene derivatives with biological targets. Molecular docking simulations revealed that the difluoromethylene group forms favorable interactions with hydrophobic pockets in protein binding sites, while the bromine atom serves as an excellent handle for further structure-activity relationship (SAR) exploration. These findings, published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, underscore the compound's utility as a privileged scaffold in fragment-based drug discovery.

The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its use in various therapeutic areas. One notable application involves its incorporation into PROTAC (proteolysis targeting chimera) molecules, where it serves as a linker between target-binding and E3 ligase-recruiting moieties. The unique physicochemical properties of (4-bromo-1,1-difluorobutan-2-yl)benzene appear to confer optimal pharmacokinetic properties to these bifunctional molecules.

Looking forward, researchers anticipate that (4-bromo-1,1-difluorobutan-2-yl)benzene will play an increasingly important role in the development of next-generation therapeutics. Current challenges include optimizing synthetic routes for large-scale production and further exploring its structure-activity relationships across different target classes. Ongoing studies are investigating its potential in CNS drug development, leveraging the ability of fluorinated compounds to cross the blood-brain barrier. The compound's versatility and promising preliminary data suggest it will remain a focus of chemical biology research in the coming years.

2287312-66-5 ((4-bromo-1,1-difluorobutan-2-yl)benzene) 関連製品

- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)

- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)

- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)

- 1093230-07-9([3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate)

- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)

- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)

- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)

- 2172167-36-9(1-cyclopropyl-5-(difluoromethyl)sulfanyl-1H-1,2,3,4-tetrazole)